Methyl 2-(2-bromo-5,6-difluorobenzofuran-3-yl)acetate
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Overview
Description
Methyl 2-(2-bromo-5,6-difluorobenzofuran-3-yl)acetate is a chemical compound that belongs to the benzofuran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-5,6-difluorobenzofuran-3-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a difluorobenzofuran derivative, followed by esterification to introduce the methyl acetate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-5,6-difluorobenzofuran-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Methyl 2-(2-bromo-5,6-difluorobenzofuran-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-5,6-difluorobenzofuran-3-yl)acetate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of cellular signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-fluorobenzoate
- Methyl 2-bromo-5-chlorobenzoate
- Methyl 2-bromo-5-iodobenzoate
Uniqueness
Methyl 2-(2-bromo-5,6-difluorobenzofuran-3-yl)acetate is unique due to the presence of both bromine and fluorine atoms on the benzofuran ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
Methyl 2-(2-bromo-5,6-difluorobenzofuran-3-yl)acetate is a synthetic compound that belongs to the benzofuran family, known for its diverse biological activities. The compound's molecular formula is C12H10BrF2O3, and it has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C12H10BrF2O3 |
Molecular Weight | 319.11 g/mol |
IUPAC Name | This compound |
InChI Key | PSNTZQRKQUUBGJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The specific mechanism often involves:
- Enzyme Inhibition : The compound may inhibit key enzymes in metabolic pathways, leading to altered cellular function.
- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing physiological responses.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Studies have shown that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, certain benzofuran analogs have been reported to inhibit Glycogen Synthase Kinase 3β (GSK-3β), which is overexpressed in various cancers .
- Antimicrobial Properties : Compounds similar to this compound have demonstrated antimicrobial effects against a range of pathogens, suggesting potential applications in treating infections.
- Neuroprotective Effects : Some studies indicate that benzofuran derivatives may possess neuroprotective properties, making them candidates for further research in neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study focused on the structure-activity relationship (SAR) of benzofuran derivatives found that modifications at specific positions significantly enhanced their potency against cancer cell lines. The introduction of halogen substituents like bromine and fluorine at the 2 and 5 positions increased the compound's efficacy against GSK-3β .
Case Study 2: Antimicrobial Effects
Research conducted on various benzofuran derivatives revealed that those with electron-withdrawing groups exhibited enhanced antimicrobial activity. This suggests that this compound could be effective against resistant strains of bacteria .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential.
Compound Name | Biological Activity | Notable Features |
---|---|---|
Methyl 2-bromo-5-fluorobenzoate | Moderate anticancer activity | Lacks benzofuran ring |
2-Bromo-5-fluorobenzoic acid, methyl ester | Antimicrobial effects | Different functional groups |
Methyl 2-(bromophenyl)acetate | Limited biological activity | Simpler structure |
Properties
CAS No. |
1420790-23-3 |
---|---|
Molecular Formula |
C11H7BrF2O3 |
Molecular Weight |
305.07 g/mol |
IUPAC Name |
methyl 2-(2-bromo-5,6-difluoro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C11H7BrF2O3/c1-16-10(15)3-6-5-2-7(13)8(14)4-9(5)17-11(6)12/h2,4H,3H2,1H3 |
InChI Key |
CGTRRDDGAAEJND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(OC2=CC(=C(C=C21)F)F)Br |
Origin of Product |
United States |
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